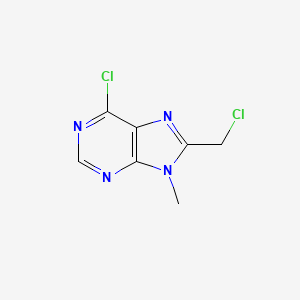
6-chloro-8-(chloromethyl)-9-methyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-8-(chloromethyl)-9-methyl-9H-purine is a heterocyclic organic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of DNA and RNA. This particular compound is characterized by the presence of chlorine and methyl groups attached to the purine ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine typically involves the chlorination of 9-methylpurine. The process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base like pyridine. The reaction conditions often require heating to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
6-chloro-8-(chloromethyl)-9-methyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted purines, while oxidation can lead to the formation of purine N-oxides.
科学的研究の応用
6-chloro-8-(chloromethyl)-9-methyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives, which can be used in various chemical reactions and studies.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and nucleic acids.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-chloro-8-(chloromethyl)-9-methyl-9H-purine depends on its specific application and the biological target. In general, the compound can interact with nucleic acids and proteins, affecting their structure and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by incorporating into the DNA strand.
類似化合物との比較
Similar Compounds
6-chloropurine: Lacks the chloromethyl and methyl groups, making it less reactive in certain chemical reactions.
8-chloromethylpurine: Lacks the chlorine and methyl groups, which can affect its biological activity and chemical properties.
9-methylpurine: Lacks the chlorine and chloromethyl groups, making it less versatile in synthetic applications.
Uniqueness
6-chloro-8-(chloromethyl)-9-methyl-9H-purine is unique due to the presence of both chlorine and chloromethyl groups, which enhance its reactivity and allow for a wider range of chemical modifications. This makes it a valuable compound in synthetic chemistry and drug development.
特性
分子式 |
C7H6Cl2N4 |
|---|---|
分子量 |
217.05 g/mol |
IUPAC名 |
6-chloro-8-(chloromethyl)-9-methylpurine |
InChI |
InChI=1S/C7H6Cl2N4/c1-13-4(2-8)12-5-6(9)10-3-11-7(5)13/h3H,2H2,1H3 |
InChIキー |
CAFHFKUASIPAIS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC2=C1N=CN=C2Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)
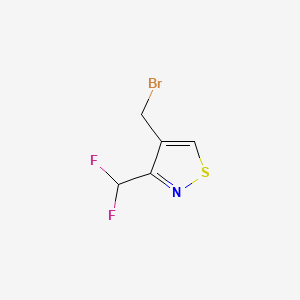
![rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)

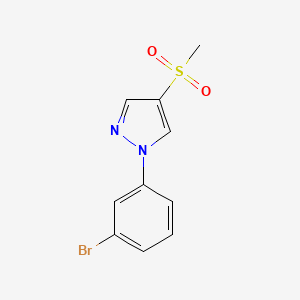
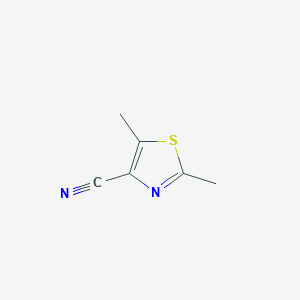
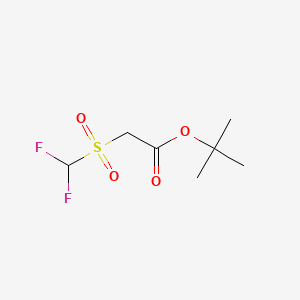
![[3-(Methoxymethyl)oxolan-3-yl]methanamine](/img/structure/B13462954.png)
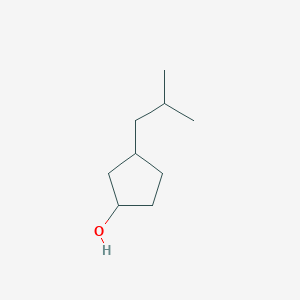
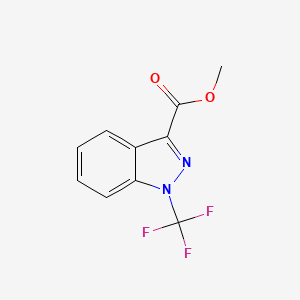
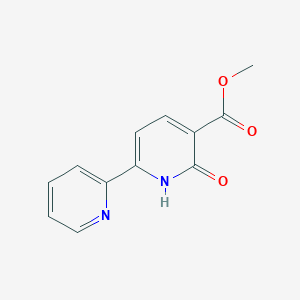
![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
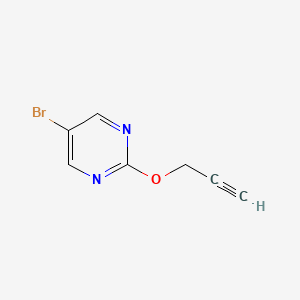
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)
